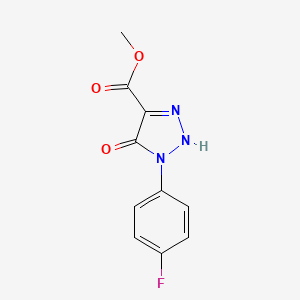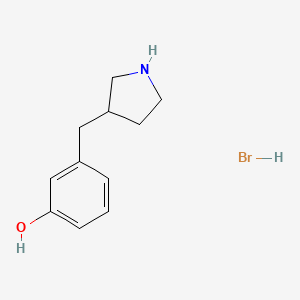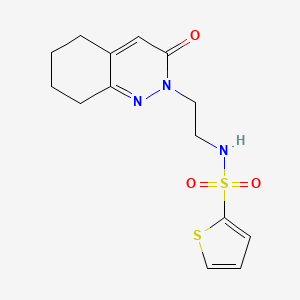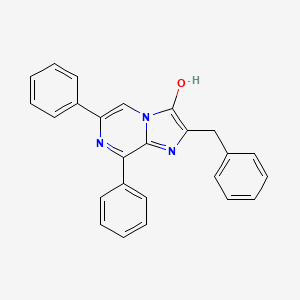
methyl 1-(4-fluorophenyl)-5-hydroxy-1H-1,2,3-triazole-4-carboxylate
Übersicht
Beschreibung
Methyl 1-(4-fluorophenyl)-5-hydroxy-1H-1,2,3-triazole-4-carboxylate, also known as Methyl 4-(4-fluorophenyl)-1H-1,2,3-triazol-5-ylcarboxylate, is a triazole derivative that has gained significant attention in recent years due to its potential applications in scientific research. This compound is synthesized through a multistep process and has demonstrated promising effects in various biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of methyl 1-(4-fluorophenyl)-5-hydroxy-1H-1,2,3-triazole-4-carboxylate 1-(4-fluorophenyl)-5-hydroxy-1H-1,2,3-triazole-4-carboxylate is not well understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or by interacting with specific cellular receptors.
Biochemical and Physiological Effects:
methyl 1-(4-fluorophenyl)-5-hydroxy-1H-1,2,3-triazole-4-carboxylate 1-(4-fluorophenyl)-5-hydroxy-1H-1,2,3-triazole-4-carboxylate has been shown to possess various biochemical and physiological effects. It has been demonstrated to possess antimicrobial activity against various microorganisms, including bacteria and fungi. Additionally, it has been shown to possess anticancer activity, inhibiting the growth and proliferation of cancer cells. Furthermore, this compound has been shown to possess anti-inflammatory activity, reducing inflammation in various animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using methyl 1-(4-fluorophenyl)-5-hydroxy-1H-1,2,3-triazole-4-carboxylate 1-(4-fluorophenyl)-5-hydroxy-1H-1,2,3-triazole-4-carboxylate in lab experiments is its potential to inhibit the activity of certain enzymes. This makes it a valuable tool for enzyme inhibition studies. Additionally, its antimicrobial, anticancer, and anti-inflammatory properties make it a potential candidate for various biochemical and physiological studies.
However, one of the limitations of using methyl 1-(4-fluorophenyl)-5-hydroxy-1H-1,2,3-triazole-4-carboxylate 1-(4-fluorophenyl)-5-hydroxy-1H-1,2,3-triazole-4-carboxylate in lab experiments is its limited solubility in water. This can make it difficult to dissolve and work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of methyl 1-(4-fluorophenyl)-5-hydroxy-1H-1,2,3-triazole-4-carboxylate 1-(4-fluorophenyl)-5-hydroxy-1H-1,2,3-triazole-4-carboxylate in scientific research. One potential direction is its use as a potential enzyme inhibitor in drug discovery studies. Additionally, its anticancer and anti-inflammatory properties make it a potential candidate for further studies in these areas. Furthermore, its potential as an antimicrobial agent warrants further investigation in this area. Finally, future studies could focus on improving the solubility of this compound to make it more accessible for use in lab experiments.
Synthesemethoden
The synthesis of methyl 1-(4-fluorophenyl)-5-hydroxy-1H-1,2,3-triazole-4-carboxylate 1-(4-fluorophenyl)-5-hydroxy-1H-1,2,3-triazole-4-carboxylate involves a multistep process. The first step involves the reaction of 4-fluoroaniline with ethyl 2-bromoacetate in the presence of a base to form ethyl 4-fluoro-phenylacetate. The second step involves the reaction of ethyl 4-fluoro-phenylacetate with hydrazine hydrate to form 4-fluoro-phenylhydrazine. The third step involves the reaction of 4-fluoro-phenylhydrazine with ethyl 2-bromo-2-methylpropionate to form ethyl 4-fluoro-phenylhydrazinylideneacetate. The final step involves the reaction of ethyl 4-fluoro-phenylhydrazinylideneacetate with methyl chloroformate to form methyl 1-(4-fluorophenyl)-5-hydroxy-1H-1,2,3-triazole-4-carboxylate 1-(4-fluorophenyl)-5-hydroxy-1H-1,2,3-triazole-4-carboxylate.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(4-fluorophenyl)-5-hydroxy-1H-1,2,3-triazole-4-carboxylate 1-(4-fluorophenyl)-5-hydroxy-1H-1,2,3-triazole-4-carboxylate has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to possess antimicrobial, anticancer, and anti-inflammatory properties. Additionally, it has been demonstrated to inhibit the activity of certain enzymes, making it a potential candidate for enzyme inhibition studies.
Eigenschaften
IUPAC Name |
methyl 1-(4-fluorophenyl)-5-oxo-2H-triazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O3/c1-17-10(16)8-9(15)14(13-12-8)7-4-2-6(11)3-5-7/h2-5,13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALVCANEJHNMTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNN(C1=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501162553 | |
| Record name | Methyl 1-(4-fluorophenyl)-5-hydroxy-1H-1,2,3-triazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501162553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(4-fluorophenyl)-5-hydroxy-1H-1,2,3-triazole-4-carboxylate | |
CAS RN |
728024-45-1 | |
| Record name | Methyl 1-(4-fluorophenyl)-5-hydroxy-1H-1,2,3-triazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501162553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-(3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate](/img/no-structure.png)
![2-({2-[(4-Methoxybenzoyl)amino]acetyl}amino)ethyl 2-fluorobenzenecarboxylate](/img/structure/B2949913.png)
![N-(4-chlorophenyl)-2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-2-oxoacetamide](/img/structure/B2949915.png)
![N-(4-methylphenyl)-2-[7-(morpholin-4-ylsulfonyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetamide](/img/structure/B2949916.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamide](/img/structure/B2949919.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2949922.png)

![N-(5-methyl-1,2-oxazol-3-yl)-3-[(5E)-5-[3-[3-[(5-methyl-1,2-oxazol-3-yl)amino]-3-oxopropyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2949925.png)

![2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2949929.png)



![2-{[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]sulfanyl}aniline](/img/structure/B2949935.png)